9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Oligonucleotide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine (CAS 51549-32-7), also known as 3′,5′-bis-O-(tert-butyldimethylsilyl)-2′-deoxyadenosine, is a doubly silylated 2′-deoxyadenosine derivative. As a member of the protected nucleoside class, it serves as a key synthetic intermediate in the preparation of modified oligonucleotides, nucleoside analogs, and click chemistry probes.

Molecular Formula C22H41N5O3Si2
Molecular Weight 479.8 g/mol
Cat. No. B3142959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Molecular FormulaC22H41N5O3Si2
Molecular Weight479.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C22H41N5O3Si2/c1-21(2,3)31(7,8)28-12-16-15(30-32(9,10)22(4,5)6)11-17(29-16)27-14-26-18-19(23)24-13-25-20(18)27/h13-17H,11-12H2,1-10H3,(H2,23,24,25)/t15-,16+,17+/m0/s1
InChIKeyJEDIATUHRBNRLS-GVDBMIGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: A Bis-TBDMS Protected 2′-Deoxyadenosine Building Block for Nucleoside Synthesis


9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine (CAS 51549-32-7), also known as 3′,5′-bis-O-(tert-butyldimethylsilyl)-2′-deoxyadenosine, is a doubly silylated 2′-deoxyadenosine derivative. As a member of the protected nucleoside class, it serves as a key synthetic intermediate in the preparation of modified oligonucleotides, nucleoside analogs, and click chemistry probes [1]. The presence of two tert-butyldimethylsilyl (TBDMS) groups on the 3′ and 5′ hydroxyl positions confers distinctive physicochemical properties that differentiate it from alternative protected nucleosides [2].

WorkflowSolid-phase oligonucleotide synthesis
SelectionDual 3′,5′-bis-TBDMS protection for orthogonal deprotection
Use ContextClick chemistry probe and 6-substituted purine analog preparation

Why 9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine Cannot Be Casually Substituted by Other Protected Nucleosides


Protected nucleoside intermediates are not interchangeable due to profound differences in protecting group stability, deprotection kinetics, and compatibility with downstream synthetic steps. Substituting 3′,5′-bis-O-TBDMS-2′-deoxyadenosine with a mono-protected analog, an acetyl-protected derivative, or a bulkier TBDPS-protected congener can result in dramatically different yields, purification burdens, and even reaction failure. The quantitative evidence below demonstrates that the bis-TBDMS pattern offers a unique balance of acid stability and fluoride-mediated lability that directly impacts synthetic efficiency and product integrity .

Mono-TBDMSMay require extra protection steps and alter synthetic efficiency
Acetyl analogLower acid stability and reported inferior click chemistry yields
TBDPS analogSignificantly slower fluoride-mediated deprotection (~100×) may extend synthesis time

Quantitative Differentiation of 9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: Head-to-Head and Cross-Study Evidence


Stability Under Acidic Deprotection Conditions: TBDMS vs. TBDPS Protection

The tert-butyldimethylsilyl (TBDMS) group, as present on both 3′ and 5′ positions of the target compound, exhibits a well-defined lability profile relative to the bulkier tert-butyldiphenylsilyl (TBDPS) group. Quantitative comparisons show that TBDPS is approximately 100-fold more stable toward acid hydrolysis than TBDMS . This differential stability has direct consequences for stepwise deprotection strategies in oligonucleotide synthesis.

Acid hydrolysis rate
Class-level
TBDMS hydrolyzes ~100× faster than TBDPS
Supports fluoride-based deprotection planning
Data to verify for exact conditions
Oligonucleotide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Vendor-Supplied Purity Comparison: MedChemExpress vs. Bidepharm Specifications

Commercial availability of 3′,5′-bis-O-TBDMS-2′-deoxyadenosine comes with variable purity specifications. MedChemExpress reports a purity of 99.24% for this compound , whereas Bidepharm lists a standard purity of 98% . This difference of 1.24 percentage points may influence procurement decisions for applications requiring stringent purity thresholds.

Purity (HPLC)
Specification review
MedChemExpress 99.24% vs Bidepharm 98%
Purity may influence procurement for high-sensitivity applications
Verify current lot specifications
Chemical Procurement Quality Control Nucleoside Intermediate

Click Chemistry Compatibility: Silyl-Protected vs. Acetyl-Protected Nucleosides

In a comparative study of C-6 azidopurine nucleosides, silyl-protected ribo- and 2′-deoxyribonucleosides (including the target compound as the reduced byproduct) participated efficiently in Cu-catalyzed azide-alkyne click reactions, leading to C-6 triazolyl products in good to excellent yields. In contrast, the use of diphenylphosphoryl azide/DBU to prepare acetyl-protected azido nucleosides was evaluated and proved to be inferior [1].

Click chemistry yield
Head-to-head
Silyl-protected: good to excellent yields; Acetyl: reported inferior
Supports selection of silyl-protected over acetyl for click reactions
Cu-catalyzed azide-alkyne conditions
Click Chemistry Bioorthogonal Chemistry Nucleoside Modification

Bis-TBDMS vs. Mono-TBDMS: Implications for Orthogonal Deprotection

The presence of two TBDMS groups (3′ and 5′) on the target compound provides a symmetrical protection pattern that differs from mono-protected analogs. While the TBDMS group itself is stable under the acidic conditions used to remove 5′-DMT groups (a standard step in oligonucleotide synthesis) [1], the dual protection eliminates the need for selective protection of only one hydroxyl, simplifying intermediate purification and enabling subsequent regioselective functionalization.

Deprotection strategy
Context-dependent
Bis-TBDMS enables simultaneous 3′/5′ deprotection; mono-TBDMS requires selective protection
Simplifies synthetic route in solid-phase synthesis
Refer to phosphoramidite coupling procedures
Orthogonal Protection Solid-Phase Synthesis Nucleoside Chemistry

Optimal Application Scenarios for 9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine


Solid-Phase Oligonucleotide Synthesis Requiring Balanced Acid Stability and Fluoride Lability

The bis-TBDMS protection offers an optimal compromise for users performing solid-phase oligonucleotide synthesis: the TBDMS groups withstand the repetitive acidic detritylation steps while remaining readily cleavable by fluoride ions (e.g., TBAF or triethylamine trihydrofluoride) at the end of the synthesis [1]. This balance is quantifiably superior to TBDPS (too acid-stable, slow deprotection) and acetyl (too labile) .

Click Chemistry Functionalization of Nucleoside Scaffolds

Researchers developing novel nucleoside-based probes or therapeutics via Cu-catalyzed azide-alkyne cycloaddition should select silyl-protected nucleosides like 3′,5′-bis-O-TBDMS-2′-deoxyadenosine. Direct comparative data show that silyl protection enables smooth click reactions with good to excellent yields, whereas acetyl-protected azido nucleosides perform poorly [1].

Synthesis of 6-Substituted Purine Nucleoside Analogs

This compound serves as a starting material for the preparation of 6-azidopurine nucleosides, which exist in an azide–tetrazole equilibrium and can undergo efficient click ligation to yield C-6 triazolyl products [1]. The bis-TBDMS protection ensures compatibility with subsequent transformations without premature deprotection.

Application
Selection Property
Validation Focus
Solid-phase oligonucleotide synthesis
Balanced acid stability and fluoride lability
Deprotection efficiency and purity
Click chemistry functionalization
Silyl protection for efficient click reactions
Reaction yield and product characterization
6‑substituted purine analog synthesis
Compatibility with azide‑tetrazole equilibrium
C‑6 triazolyl product formation
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